
Sitagliptin N-Sulfate
Übersicht
Beschreibung
Sitagliptin N-Sulfate is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor (–)-sitagliptin . It is formed via sulfation . Sitagliptin is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Molecular Structure Analysis
The chemical formula of Sitagliptin N-Sulfate is C16H14F6N5NaO4S . Its exact mass is 509.06 and its molecular weight is 509.360 . The solid-state characterization of three crystalline forms of sitagliptin: sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous and sitagliptin base form has been carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sitagliptin include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Physical And Chemical Properties Analysis
Sitagliptin is 87% orally bioavailable and taking it with or without food does not affect its pharmacokinetics . The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .Wissenschaftliche Forschungsanwendungen
Sitagliptin N-Sulfate: Comprehensive Analysis of Scientific Research Applications
1. Immunomodulation in Autoimmune Diseases and Transplant Rejection Sitagliptin has been shown to induce the differentiation of tolerogenic dendritic cells (DCs), which is significant for treating autoimmune diseases and preventing allotransplant rejection. This application is crucial as it can help in reducing the immune system’s overactivity against its own cells or a transplanted organ .
2. Analytical Method Development for Drug Formulations Research has been conducted on developing ultra-high-performance liquid chromatography (UHPLC) methods for determining Sitagliptin in lipid-based formulations. This is important for ensuring the quality, safety, and efficacy of drug formulations containing Sitagliptin .
3. Quality by Design in Analytical Research Sitagliptin is also a subject in the analytical research world where ‘quality by design’ or ‘design by expert’ techniques are used for improved method validation. This approach guides analysts in choosing the most appropriate method for optimal analytical method development and validation .
Wirkmechanismus
Target of Action
Sitagliptin N-Sulfate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose homeostasis . Sitagliptin N-Sulfate also interacts with the angiotensin-converting enzyme 2 (ACE2), which is closely related to DPP-4 .
Mode of Action
Sitagliptin N-Sulfate inhibits the activity of DPP-4, leading to increased levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar . Sitagliptin N-Sulfate also binds to ACE2, demonstrating a strong affinity and kinetic characteristics of "fast binding/fast dissociation" .
Biochemical Pathways
Sitagliptin N-Sulfate affects the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways . By regulating these pathways, Sitagliptin N-Sulfate reduces leukocyte-endothelial cell interaction and inflammation reactions . It also influences the long-term potentiation pathway by inhibiting protein kinase C-γ .
Pharmacokinetics
Sitagliptin N-Sulfate is orally bioavailable, with a bioavailability of 87% . It reaches maximum plasma concentration in 2 hours . Sitagliptin N-Sulfate undergoes primarily renal elimination, with approximately 79% excreted unchanged in the urine .
Result of Action
Sitagliptin N-Sulfate’s action results in molecular and cellular effects such as the promotion of insulin secretion, inhibition of islet β cell apoptosis, and reduction of blood glucose levels . It also demonstrates anti-inflammatory effects by significantly reducing proinflammatory markers .
Action Environment
The action, efficacy, and stability of Sitagliptin N-Sulfate can be influenced by environmental factors. For instance, the presence of glucose in the body can affect the glucose-dependent increases in insulin and decreases in glucagon caused by Sitagliptin N-Sulfate . Additionally, the drug’s action may be affected by the presence of other medications or substances in the body, as well as the individual’s overall health status.
Safety and Hazards
Zukünftige Richtungen
Sitagliptin is used to treat type 2 diabetes . It is generally less preferred than metformin or sulfonylureas . It is taken by mouth . It is also available as the fixed-dose combinations of sitagliptin/metformin . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping sitagliptin and trying a different treatment .
Eigenschaften
IUPAC Name |
[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQKFDVSZMKPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676143 | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin N-Sulfate | |
CAS RN |
940002-57-3 | |
| Record name | Sitagliptin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAGLIPTIN N-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




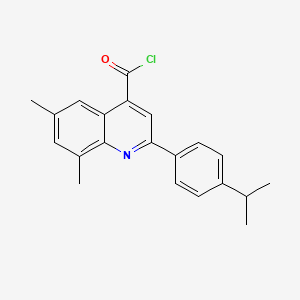
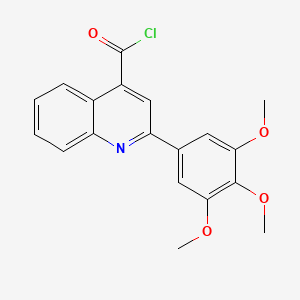
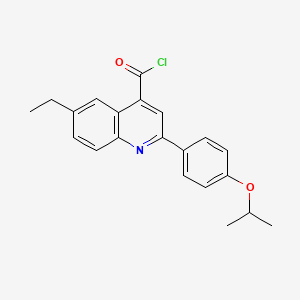

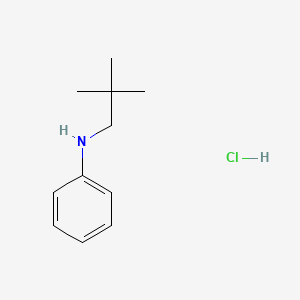
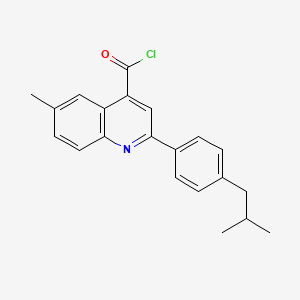

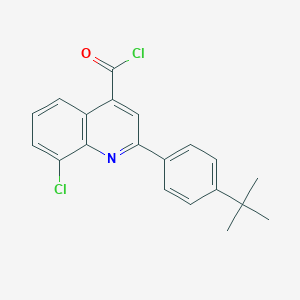
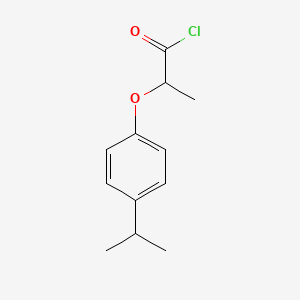
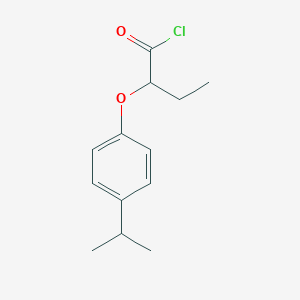
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)